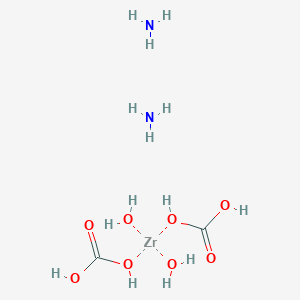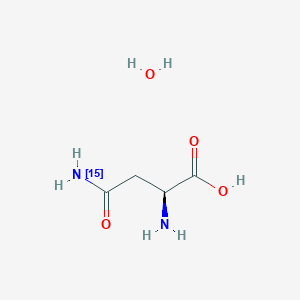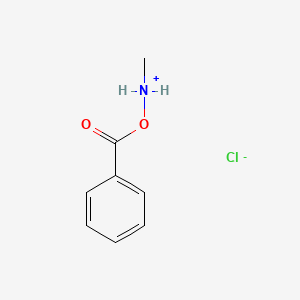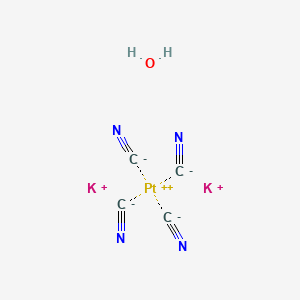
Potassium tetracyanoplatinate(II) hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium tetracyanoplatinate(II) hydrate, also known as potassium platinum(II) cyanide hydrate, is a chemical compound with the formula K2Pt(CN)4·xH2O. It is a coordination complex of platinum and cyanide ions, and it typically appears as a crystalline solid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Potassium tetracyanoplatinate(II) hydrate can be synthesized through the reaction of potassium cyanide with platinum(II) chloride. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization. The general reaction is as follows:
PtCl2+4KCN→K2Pt(CN)4+2KCl
The resulting this compound can be further purified by recrystallization from water .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality .
化学反応の分析
Types of Reactions
Potassium tetracyanoplatinate(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The cyanide ligands can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: Various coordination complexes with different ligands.
科学的研究の応用
Potassium tetracyanoplatinate(II) hydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is being conducted on its potential use in cancer therapy due to its interactions with DNA.
Industry: It is used in electroplating and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of potassium tetracyanoplatinate(II) hydrate involves its interaction with molecular targets such as DNA and proteins. The cyanide ligands can form strong bonds with metal ions, leading to the formation of stable complexes. These interactions can disrupt cellular processes and lead to various biological effects .
類似化合物との比較
Similar Compounds
Potassium tetracyanopalladate(II) hydrate: Similar in structure but contains palladium instead of platinum.
Potassium tetracyanonickelate(II): Contains nickel instead of platinum.
Potassium tetrachloroplatinate(II): Contains chloride ligands instead of cyanide.
Uniqueness
Potassium tetracyanoplatinate(II) hydrate is unique due to its specific coordination environment and the presence of platinum. This gives it distinct chemical and physical properties compared to its analogs. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications .
特性
分子式 |
C4H2K2N4OPt |
|---|---|
分子量 |
395.37 g/mol |
IUPAC名 |
dipotassium;platinum(2+);tetracyanide;hydrate |
InChI |
InChI=1S/4CN.2K.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 |
InChIキー |
ALCYQNHMJIMENE-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)
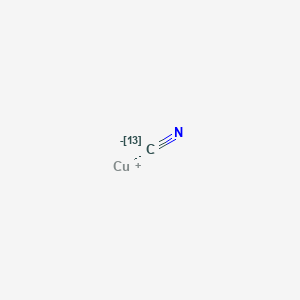
![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
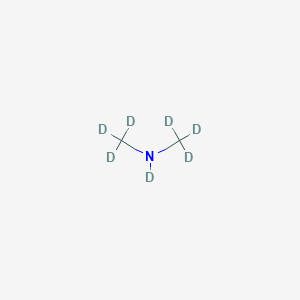
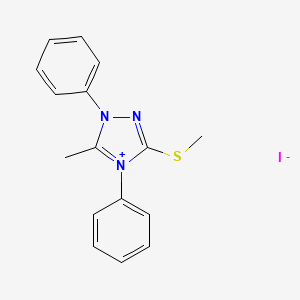
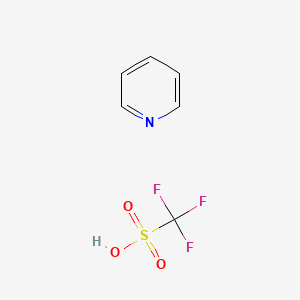

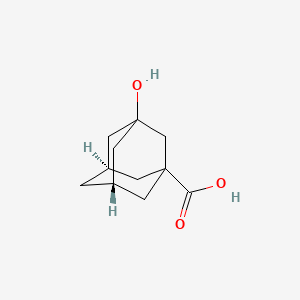
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
